molecular formula C13H9NO B1679943 Pyridarone CAS No. 7035-04-3

Pyridarone

Cat. No. B1679943
CAS RN: 7035-04-3
M. Wt: 195.22 g/mol
InChI Key: LGTULKCVKOMQDR-UHFFFAOYSA-N
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Description

Pyridarone is a 2-Pyridylbenzofuran derivative . It has been patented by Societe Belge de l’Azote et des Produits Chimiques du Marly S.A. as anxiolytic useful for the treatment of fear .


Synthesis Analysis

The synthesis of pyridinones, such as Pyridarone, has been extensively studied. The available synthetic methods for introducing functional groups at the C2 position of pyridines and quinolines have been documented . These methods involve treating readily available N-oxides with various reagents under appropriate activation conditions . Another approach involves the remodeling of (Aza)indole/Benzofuran skeletons .


Molecular Structure Analysis

Pyridarone has a molecular structure of C13H9NO . Pyridine, a component of Pyridarone, is similar to benzene in its π electron structure . Each of the five sp2-hybridized carbons has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron .


Chemical Reactions Analysis

Pyridinones have unique reactivity. For instance, a photochemical method has been reported for the functionalization of pyridines with radicals derived from allylic C–H bonds . Another study reported the direct skeletal editing of pyridines through atom-pair swap from CN to CC to generate benzenes and naphthalenes in a modular fashion .

Scientific Research Applications

Pyrone Derivatives and Metals

Pyrone scaffolds, including structures like hydroxypyrones, are significant in drug development due to their favorable biocompatibility and toxicity profiles. They exhibit metal ion chelating properties, making them suitable for bioinorganic chemistry applications. Their versatility in drug development is highlighted in the literature with a focus on structural modifications and their effects on chemical, physical, and biological properties (Kandioller et al., 2011).

Imidazo[1,2-a]pyridine in Medicinal Chemistry

Imidazo[1,2-a]pyridine, a compound related to pyridarone, has shown a broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. Structural modifications of this scaffold have led to the discovery and development of novel therapeutic agents (Deep et al., 2016).

Pyridines and Medicinal Significance

Pyridine and pyridine-fused ring systems, closely related to pyridarone, demonstrate diverse pharmacological benefits. They have been used in therapies for fungal and bacterial infections, chemotherapy agents, and have shown activity as antiviral, antibacterial, and anti-inflammatory agents (Kishbaugh, 2016).

Pyridazinone in Pharmacology

Pyridazinone, another compound related to pyridarone, has garnered interest due to its wide spectrum of biological activities and therapeutic applications. Its nucleus has been explored in cardiovascular drugs and agrochemicals, and structural changes have been reviewed to understand its pharmacodynamic profile (Dubey & Bhosle, 2015).

Safety And Hazards

While specific safety and hazard information for Pyridarone is not available, it’s important to note that pyridines, a related class of compounds, can cause irritation of the eyes, nose, and throat when inhaled . They can also lead to vomiting, headache, and dizziness .

Future Directions

In terms of future directions, the paucity of transition metal-catalyzed strategies for late-stage functionalization (LSF) of pyridine-containing drugs gives the opportunity for further developments . Another aspect which deserves more attention is the enantioselective LSF of pyridine-containing drugs .

properties

IUPAC Name

4-(1-benzofuran-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTULKCVKOMQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220630
Record name Pyridarone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridarone

CAS RN

7035-04-3
Record name 4-(2-Benzofuranyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7035-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridarone [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridarone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85430
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Record name Pyridarone
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Record name PYRIDARONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
H Igeta, T Tsuchiya, M Nakajima, H Yokogawa - Tetrahedron Letters, 1969 - Elsevier
The studies on the syntheses and the properties of ring assemblies of azaaromatic compounds have been carried out by many workers. But, so far as we are aware, very few dimeric …
Number of citations: 8 www.sciencedirect.com
CL Zirkle, C Kaiser - Annual Reports in Medicinal Chemistry, 1972 - Elsevier
Publisher Summary This chapter describes the development and clinical studies of antipsychotic and antianxiety agents. The investigations of the monoaminergic, particularly …
Number of citations: 3 www.sciencedirect.com
E ENGELHARDT, J TOPLISS, K BUTLER, I PACHTER… - ndl.ethernet.edu.et
When a new editor takes over the reins there is a natural tendency to make visible changes in the new volume of a series. After consul tat ion with many of our" customers," the new …
Number of citations: 2 ndl.ethernet.edu.et
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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